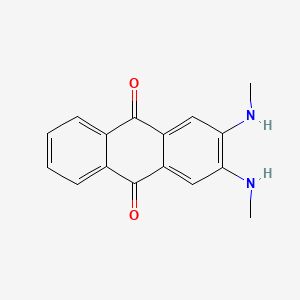

2,3-Bis(methylamino)anthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62468-65-9 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

2,3-bis(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C16H14N2O2/c1-17-13-7-11-12(8-14(13)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3 |

InChI Key |

PBKGKAMGWLMJLN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Bis Methylamino Anthracene 9,10 Dione

Strategic Considerations for Regioselective Functionalization at the 2,3-Positions

The anthracene-9,10-dione core is an electron-deficient aromatic system due to the presence of two carbonyl groups. This electronic nature deactivates the entire ring system towards electrophilic aromatic substitution. Conversely, it makes the ring susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present on the ring. masterorganicchemistry.comlibretexts.org

Achieving regioselective functionalization at the β-positions (2, 3, 6, 7) presents a distinct challenge compared to the α-positions (1, 4, 5, 8). The α-positions are generally more reactive in many substitution reactions. Therefore, direct and selective introduction of two amino groups at the adjacent 2 and 3 positions of an unsubstituted anthracene-9,10-dione is not a straightforward process. Synthetic strategies must typically rely on precursor molecules where the desired 2,3-substitution pattern is pre-installed or can be readily achieved. This "pre-functionalization" approach is key to overcoming the inherent reactivity patterns of the anthraquinone (B42736) nucleus and ensuring the desired regiochemical outcome. rsc.org The development of methods for the regioselective synthesis of substituted anthraquinones is an active area of research, often employing advanced techniques like directed metalation or cycloaddition reactions to construct the core with the desired substitution pattern from the outset. rsc.orgnih.gov

Precursor Compounds and Building Blocks for 2,3-Substitution

The synthesis of 2,3-Bis(methylamino)anthracene-9,10-dione fundamentally relies on the availability of appropriately substituted anthraquinone precursors. These starting materials provide the necessary "handles" at the 2 and 3 positions to facilitate the introduction of the methylamino groups. Key building blocks include di-halogenated and di-hydroxylated anthraquinones.

A primary precursor is 2,3-dibromoanthracene-9,10-dione . Halogens, particularly bromine and chlorine, are effective leaving groups for both nucleophilic aromatic substitution and palladium-catalyzed C-N coupling reactions. alfa-chemical.comnih.gov The synthesis of such dihalo-anthraquinones can be approached through methods like the bromination of anthracene (B1667546) followed by oxidation, although controlling the specific 2,3-regiochemistry can be complex. chemicalbook.com

Another critical precursor is 2,3-dihydroxyanthracene-9,10-dione , also known as Hystazarin. wikipedia.org While hydroxyl groups are poor leaving groups for standard SNAr, they can be activated or used in alternative amination pathways, such as reductive amination of the corresponding leuco form.

The choice of precursor directly dictates the viable amination methodologies that can be employed, as detailed in the subsequent sections.

Table 1: Key Precursor Compounds for 2,3-Disubstitution

| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2,3-Dibromoanthracene-9,10-dione | C₁₄H₆Br₂O₂ | Substrate for Palladium-catalyzed amination and Nucleophilic Aromatic Substitution. alfa-chemical.comnih.gov |

| 2,3-Dichloroanthracene-9,10-dione | C₁₄H₆Cl₂O₂ | Substrate for Palladium-catalyzed amination and Nucleophilic Aromatic Substitution. |

| 2,3-Dihydroxyanthracene-9,10-dione (Hystazarin) | C₁₄H₈O₄ | Precursor for amination via its reduced (leuco) form. wikipedia.org |

Amination Reactions in Anthracene-9,10-dione Synthesis

The introduction of the methylamino functionalities onto the pre-functionalized anthraquinone core can be accomplished through several established chemical methodologies.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amino groups onto electron-deficient aromatic rings. masterorganicchemistry.comchemistrysteps.com The reaction requires a substrate with a good leaving group (e.g., a halide) and is facilitated by the electron-withdrawing nature of the anthraquinone core. libretexts.org

The proposed mechanism involves a two-step addition-elimination process. The nucleophile, in this case, methylamine (B109427) (CH₃NH₂), attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product. For the synthesis of this compound from a 2,3-dihaloanthracene-9,10-dione, this process would occur sequentially at both positions. The reactivity of the aryl halide in SNAr reactions typically follows the order F > Cl > Br > I, which is inverse to the trend seen in SN1 and SN2 reactions, as the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen. chemistrysteps.com

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution

| Leaving Group (X) | Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| -Cl | Butylamine | Butylamine (solvent) | 80 | Moderate to High nih.gov |

| -Br | Aqueous Ammonia | Water/Alcohol | >100 (with catalyst) | High google.com |

This table presents generalized conditions based on analogous SNAr reactions on substituted quinones and aryl halides.

While reductive amination is classically known for converting aldehydes and ketones to amines, a related strategy can be applied to hydroxy-quinones. researchgate.net This approach is particularly relevant when starting from 2,3-dihydroxyanthracene-9,10-dione. The direct reaction of a hydroxyanthraquinone with an amine is generally inefficient. However, the reactivity can be significantly enhanced by first reducing the quinone to its "leuco" form (e.g., 2,3,9,10-tetrahydroxyanthracene).

In this state, the aromatic system is more electron-rich, and the C-O bonds at the 2 and 3 positions gain more phenolic character, making them susceptible to substitution by an amine, often under heating. A subsequent air oxidation step re-forms the quinone system to yield the final amino-substituted product. A similar strategy has been successfully employed in the synthesis of 1,4-diaminoanthraquinone (B121737) derivatives from leucoquinizarin. acs.org The reaction with methylamine would proceed under an inert atmosphere to prevent premature re-oxidation of the leuco-anthracene intermediate.

The Buchwald-Hartwig amination has become a powerful and versatile tool for the formation of carbon-nitrogen bonds, with broad applications in organic synthesis. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides with a wide range of amines, including methylamine. wikipedia.orgnih.gov The synthesis of this compound via this method would utilize a 2,3-dihaloanthracene-9,10-dione as the substrate.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of the phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. Sterically hindered and electron-rich ligands are often employed to promote the key steps of the catalytic cycle. bristol.ac.ukresearchgate.net

Table 3: Typical Components for a Buchwald-Hartwig Amination Reaction

| Component | Example(s) | Function |

|---|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Phosphine Ligand | XPhos, Xantphos, BINAP | Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. wikipedia.orgresearchgate.net |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the deprotonation of the amine after coordination to the palladium center. |

| Solvent | Toluene, Dioxane, t-BuOH | Non-protic, anhydrous solvents are typically used to prevent catalyst deactivation. charnwooddiscovery.com |

| Amine Source | Methylamine (gas), Methylamine hydrochloride, Ammonium salts | The nitrogen nucleophile. Using salts can sometimes be more practical for gaseous amines. semanticscholar.org |

Development and Optimization of Reaction Conditions

Optimizing the synthesis of this compound requires a systematic evaluation of various reaction parameters to maximize yield and minimize side products. Methodologies like Design of Experiments (DoE) can be employed for rapid and efficient optimization. charnwooddiscovery.com

For Nucleophilic Aromatic Substitution , key variables include temperature, reaction time, and the concentration of methylamine. Since the amine often serves as both the nucleophile and the solvent, its excess is a critical parameter. nih.gov The choice of leaving group on the anthraquinone precursor also plays a crucial role in reactivity.

In the case of Palladium-Catalyzed C-N Coupling , the optimization is more complex. The interplay between the palladium precursor, the specific phosphine ligand, the base, the solvent, and the temperature must be carefully balanced. researchgate.net For instance, different ligands can have a profound effect on catalyst activity and stability, with sterically bulky, electron-rich phosphines often giving the best results. researchgate.net Catalyst loading is another important factor; while higher loadings can increase reaction rates, they also increase costs and the potential for residual metal contamination. Reducing catalyst loading is a common goal in process development. charnwooddiscovery.com The choice of base and solvent must also be compatible with the substrates and the catalytic system to ensure good solubility and reactivity. researchgate.net

Purification Techniques and Yield Enhancement Strategies

The successful synthesis of this compound is contingent not only on the reaction conditions but also on the subsequent purification and optimization of the yield. While specific literature detailing the purification of this compound is scarce, established techniques for analogous aminoanthraquinone derivatives can be applied.

Purification Techniques:

Common purification methods for aminoanthraquinone derivatives include recrystallization and column chromatography. Recrystallization is a widely used technique to purify solid compounds. The choice of solvent is crucial and is often an alcohol or a solvent mixture like DMF-ethanol. For instance, in the synthesis of certain 2,6-diaminoanthraquinone (B87147) derivatives, the final products were purified by recrystallization from a DMF-ethanol mixture. asianpubs.orgasianpubs.org

Column chromatography is another powerful technique for separating and purifying organic compounds. youtube.com For various aminoanthraquinone derivatives, silica (B1680970) gel is a common stationary phase. acs.orgacs.org The selection of the eluent (mobile phase) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of ethyl acetate (B1210297) and methanol, has been effectively used to purify 1,4-diaminoanthraquinone derivatives. acs.org

| Compound Type | Purification Method | Details (Stationary/Mobile Phase or Solvent) | Reference |

|---|---|---|---|

| 2,6-Diaminoanthraquinone Derivatives | Recrystallization | DMF-ethanol mixture | asianpubs.orgasianpubs.org |

| 1,4-Diaminoanthraquinone Derivatives | Column Chromatography | Silica gel; Eluent: EtOAc and then EtOAc/MeOH 9:1 | acs.org |

| 1,5-Diaminoanthraquinone Derivatives | Column Chromatography | Silica gel (100–200 mesh) | acs.org |

Yield Enhancement Strategies:

Optimizing the yield of this compound would likely focus on the N-methylation of the precursor, 2,3-diaminoanthracene-9,10-dione. General strategies for enhancing the yield of N-alkylation of amines include:

Control of Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield. For the N-methylation of amines with dimethyl carbonate (DMC), a green methylating agent, reaction temperature has been shown to be a critical factor. acs.org

Catalyst Selection: The use of a suitable catalyst can improve both the rate and selectivity of the N-methylation reaction. Various catalysts, including ruthenium nanoparticles and bimetallic nanoparticles, have been explored for the N-methylation of amines. acs.orgnih.gov

Synthesis of Isomeric and Analogous 2,3-Substituted Anthracene-9,10-diones for Comparative Studies

The synthesis of isomers and analogs of this compound is essential for comparative studies to understand structure-activity relationships. The synthetic approaches to various diaminoanthraquinone isomers differ, often dictated by the availability of starting materials and the directing effects of substituents on the anthraquinone core.

The precursor for the target compound, 2,3-diaminoanthracene-9,10-dione, can be synthesized in a four-step process starting from 2-aminoanthraquinone (B85984). digitellinc.com The synthesis of various other diaminoanthraquinone isomers has been reported through different routes. For example, 1,4-diaminoanthraquinone can be prepared from 1-amino-4-bromoanthraquinone-2-sulfonic acid. google.com The synthesis of 2,6-diaminoanthraquinone derivatives often starts from commercially available 2,6-diaminoanthraquinone. asianpubs.org

The synthesis of analogous 2,3-disubstituted anthracene-9,10-diones can be achieved by nucleophilic substitution reactions on precursors like 2,3-dichloro-1,4-naphthoquinone, which can be extended to the anthracene-9,10-dione system. semanticscholar.org For instance, reaction with various amines can lead to the formation of different 2,3-diamino derivatives. nih.gov

| Isomer/Analog | Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| 2,3-Diaminoanthracene-9,10-dione | 2-Aminoanthraquinone | Multi-step synthesis | digitellinc.com |

| 1,4-Diamino-2,3-dicyano-anthraquinone | 1-Amino-4-bromo-anthraquinone-2-sulfonic acid | Nucleophilic substitution | google.com |

| Derivatives of 2,6-Diaminoanthraquinone | 2,6-Diaminoanthraquinone | Diazotization and coupling reactions | asianpubs.org |

| 1,5-Diamino-2,6-diethynylanthracene-9,10-dione | 1,5-Diaminoanthraquinone | Bromination followed by Sonogashira coupling | acs.org |

| 2,3-(Dibutylamino)anthracene-9,10-dione | 1,4-Dimethoxyanthracene-9,10-dione | Amination with butylamine | nih.gov |

Advanced Spectroscopic Characterization of 2,3 Bis Methylamino Anthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons, as well as their connectivity. Although specific experimental data for 2,3-Bis(methylamino)anthracene-9,10-dione is not widely published, its expected spectral characteristics can be predicted based on its known structure and established spectroscopic principles.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons present in the molecule: aromatic protons on the anthracene (B1667546) core, protons on the methyl groups, and protons on the nitrogen atoms of the amino groups.

The anthraquinone (B42736) skeleton features four aromatic protons on the unsubstituted ring (positions 5, 6, 7, and 8) and two on the substituted ring (positions 1 and 4). The H-5/H-8 and H-6/H-7 protons would likely appear as two distinct multiplets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the quinone carbonyl groups. The protons at positions 1 and 4 on the substituted ring would be expected to appear as singlets in the aromatic region, shifted upfield relative to the parent anthraquinone due to the electron-donating effect of the methylamino groups.

The six protons of the two methyl groups (-CH₃) would likely appear as a single, more intense peak in the upfield region (around δ 3.0 ppm). The protons attached to the nitrogen atoms (N-H) are expected to produce a broad signal, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1, H-4 | 7.0 - 7.5 | Singlet (s) |

| H-5, H-8 | 8.0 - 8.3 | Multiplet (m) |

| H-6, H-7 | 7.6 - 7.8 | Multiplet (m) |

| NH -CH₃ (x2) | Variable (e.g., 5.0 - 6.0) | Broad Singlet (br s) |

| NH-CH ₃ (x2) | 2.9 - 3.2 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, with its C₁₆H₁₄N₂O₂ formula, 16 distinct carbon signals would be anticipated if the molecule is fully asymmetric. However, due to symmetry, fewer signals may be observed. Key predicted signals include the two carbonyl carbons (C-9, C-10) of the quinone system, which are expected at the most downfield region (δ 180-185 ppm). The carbons directly bonded to the nitrogen atoms (C-2, C-3) would appear around δ 145-155 ppm. The remaining aromatic carbons would resonate between δ 110-140 ppm, while the methyl carbons would be found in the most upfield region (around δ 30-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-9, C-10 (C=O) | 180 - 185 |

| C-2, C-3 (C-N) | 145 - 155 |

| Quaternary Aromatic Carbons | 130 - 140 |

| Tertiary Aromatic Carbons (CH) | 110 - 135 |

| Methyl Carbons (-CH₃) | 30 - 35 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons H-5/H-6 and H-6/H-7, helping to assign the signals of the unsubstituted aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would definitively link the proton signals for H-1, H-4, H-5, H-6, H-7, and H-8 to their corresponding carbon signals. It would also connect the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for identifying connectivity across quaternary (non-protonated) carbons. For example, the methyl protons would show a correlation to the C-2 and C-3 carbons, confirming the position of the methylamino groups. The aromatic proton H-1 would show correlations to C-2 and C-9a, further solidifying the structural assignment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. It is an effective method for identifying the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.

The most prominent peaks would include the strong C=O stretching vibrations from the quinone moiety, typically found in the 1650-1680 cm⁻¹ region. The presence of the secondary amine (N-H) groups would be indicated by a moderate absorption band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. Other significant bands include C=C stretching from the aromatic rings (around 1580-1600 cm⁻¹) and C-N stretching vibrations (around 1250-1350 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2850 - 2960 | Medium |

| C=O Stretch | Quinone | 1650 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1580 - 1600 | Medium-Strong |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the molecule's chromophoric system.

The parent 9,10-anthraquinone molecule exhibits characteristic absorption bands due to π → π* and n → π* electronic transitions. nih.gov The spectrum typically shows bands in the UV region (220–350 nm) and a weaker band at longer wavelengths corresponding to the n → π* transition of the carbonyl groups. nih.gov

The introduction of two methylamino groups at the 2 and 3 positions significantly alters the electronic properties and, consequently, the absorption spectrum. The amino groups act as powerful auxochromes (color-enhancing groups) due to the lone pair of electrons on the nitrogen atoms, which can be delocalized into the aromatic π-system. This delocalization extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This effect is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands into the visible region. researchgate.net This intramolecular charge-transfer character, from the electron-donating amino groups to the electron-accepting quinone core, is responsible for the color of such compounds. researchgate.net Therefore, this compound is predicted to be a colored compound, with its primary absorption maximum (λmax) located well within the visible spectrum. Studies on similar amino-substituted anthraquinones confirm that such substitutions lead to intense absorption bands at longer wavelengths. researchgate.net

Table 4: Predicted Electronic Transitions and Chromophoric Behavior for this compound

| Electronic Transition | Chromophore | Expected Wavelength Region (nm) |

| π → π | Extended aromatic π-system | 350 - 500 |

| Intramolecular Charge Transfer (ICT) | Donor-Acceptor System (Amine-Quinone) | > 400 (Visible Region) |

| n → π | Carbonyl groups (C=O) | ~400 |

Solvent Effects on Electronic Absorption Properties

The electronic absorption properties of amino-substituted anthraquinones like this compound are known to be sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from the interaction of the solvent's polarity with the dipole moment of the dye molecule, which can differ between the ground and excited states. For donor-acceptor systems such as aminoanthraquinones, an intramolecular charge transfer (ICT) from the electron-donating amino groups to the electron-withdrawing quinone moiety occurs upon photoexcitation.

Table 1: Illustrative Solvent Effects on the Absorption Maximum (λmax) of Aminoanthraquinone Dyes This table is based on typical data for related compounds and is for illustrative purposes.

| Solvent | Polarity Index | Typical λmax (nm) |

|---|---|---|

| Hexane | 0.1 | ~450-470 |

| Toluene | 2.4 | ~460-480 |

| Dichloromethane | 3.1 | ~470-490 |

| Acetonitrile | 5.8 | ~480-500 |

| Ethanol | 4.3 | ~490-510 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | ~500-520 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For this compound, the molecular formula is C₁₆H₁₄N₂O₂, corresponding to a monoisotopic mass of approximately 266.11 g/mol . nih.gov

Under Electron Ionization (EI), the molecular ion (M⁺˙) at m/z 266 would be expected. The fragmentation of aminoanthraquinones is influenced by the stable anthraquinone core and the nature of the substituents. Common fragmentation pathways for related structures involve the loss of neutral molecules and cleavage of bonds adjacent to the amino groups. nih.gov

Key expected fragmentation patterns include:

Loss of a methyl group: Cleavage of the N-CH₃ bond could lead to a fragment at [M-15]⁺.

Loss of CO: The anthraquinone nucleus is known to undergo sequential loss of two carbonyl groups as carbon monoxide, leading to peaks at [M-28]⁺ and [M-56]⁺. nih.gov

Cleavage of the amino group: Fragmentation involving the C-N bond can also occur.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 266 | [C₁₆H₁₄N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 251 | [M - CH₃]⁺ | Loss of a methyl radical |

| 238 | [M - CO]⁺˙ | Loss of a carbon monoxide molecule |

| 210 | [M - 2CO]⁺˙ | Loss of two carbon monoxide molecules |

Fluorescence Spectroscopy and Photophysical Properties

Aminoanthraquinone derivatives are known to be fluorescent, and their emission properties are also highly dependent on the solvent environment. nih.govresearchgate.net Similar to the absorption spectra, the fluorescence emission of this compound is expected to exhibit a positive solvatochromism, with the emission maximum (λem) red-shifting in more polar solvents. This is due to the stabilization of the polar intramolecular charge transfer (ICT) excited state by the polar solvent molecules. mdpi.com

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is also sensitive to the solvent. For many aminoanthraquinones, the quantum yield tends to decrease in more polar and particularly in protic solvents. mdpi.comuni-konstanz.de This quenching in polar solvents can be attributed to the promotion of non-radiative decay pathways. lookchem.com

Table 3: Illustrative Photophysical Data for Aminoanthraquinone Dyes in Various Solvents This table is based on typical data for related compounds and is for illustrative purposes.

| Solvent | Typical λem (nm) | Typical Φf |

|---|---|---|

| Hexane | ~510-530 | ~0.1 - 0.3 |

| Dichloromethane | ~540-560 | ~0.05 - 0.15 |

| Acetonitrile | ~570-590 | ~0.01 - 0.05 |

| Ethanol | ~590-620 | <0.01 |

Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter provides dynamic information about the excited state and its deactivation pathways. For aminoanthraquinone derivatives, fluorescence lifetimes are typically in the picosecond to nanosecond range. lookchem.comacs.org

The lifetime is often observed to decrease in polar solvents, consistent with the decrease in quantum yield. uni-konstanz.de This indicates an increase in the rate of non-radiative decay processes, such as intersystem crossing or internal conversion, which compete with fluorescence. While specific lifetime data for this compound is not available, measurements on related compounds show lifetimes that are significantly quenched in polar, hydrogen-bonding solvents like ethanol. lookchem.com

The anthraquinone core is a well-known electron acceptor, and in donor-acceptor systems, it can participate in photoinduced electron transfer (PET). nih.govrsc.org When linked to an appropriate electron donor, excitation of the anthraquinone moiety can lead to the transfer of an electron, generating a charge-separated state. In the case of this compound, the molecule itself possesses donor (methylamino groups) and acceptor (anthraquinone core) components, leading to the ICT character. When interacting with external electron donors, such as anilines, the triplet excited state of the anthraquinone can be quenched via an electron transfer mechanism. nih.govresearchgate.net

Excitation energy transfer (EET) is another possible de-excitation pathway, where the excitation energy is transferred from a donor molecule to an acceptor molecule. This process is fundamental in many biological and artificial light-harvesting systems. nih.gov For anthraquinone derivatives, EET can occur if there is a suitable energy acceptor in proximity with sufficient spectral overlap. The efficiency of both PET and EET processes is highly dependent on the distance and orientation between the donor and acceptor moieties, as well as the thermodynamics of the process.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been reported in the literature. However, crystallographic studies on other substituted anthraquinones have provided valuable insights into their solid-state packing and conformation. For instance, the analysis of related aminoanthraquinone derivatives often reveals planar anthraquinone cores and specific intermolecular hydrogen bonding patterns involving the amino and carbonyl groups, which dictate the crystal packing. researchgate.net Such interactions are crucial in understanding the material's bulk properties. Obtaining the crystal structure for this compound would be essential for a complete understanding of its structure-property relationships.

Computational and Theoretical Investigations of 2,3 Bis Methylamino Anthracene 9,10 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations are instrumental in performing geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. This optimized structure provides crucial information on bond lengths, bond angles, and torsion angles.

For amino-substituted anthraquinone (B42736) systems, the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) is a commonly employed functional. nii.ac.jpmdpi.com This functional, often paired with basis sets like 6-31G(d) or cc-pVTZ, has been shown to be effective for calculating the properties of anthraquinone derivatives. nii.ac.jpmdpi.com For instance, in studies of other aminoanthraquinones, DFT calculations have been used to determine how the substitution pattern of the amino groups influences the molecular geometry and electronic properties. nih.gov The optimization process finds the most stable conformation by minimizing the energy, which can reveal steric hindrance effects and intramolecular interactions, such as hydrogen bonding between the amine protons and the quinone's carbonyl oxygens. nih.gov

Table 1: Representative Functionals and Basis Sets Used in DFT Studies of Anthraquinone Derivatives

| Method | Functional | Basis Set | Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d) | Geometry Optimization, Electronic States |

| DFT | B3LYP | 6-31G(d,p) | Excited State Calculations |

| TD-DFT / UDFT | M06-2X | cc-pVTZ | Phosphorescence Energy Calculations |

| DFT | ωB97XD | 6-311++G(d,p) | Accurate HOMO-LUMO Gap Prediction |

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods can provide very high accuracy but are typically more computationally demanding than DFT.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, providing a framework for understanding chemical bonding and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals are critical for determining a molecule's electronic properties and reactivity.

In amino-substituted anthraquinones, DFT calculations are routinely used to determine the energy levels of the HOMO and LUMO. ifmmi.comresearchgate.net For these types of molecules, the HOMO is typically distributed over the anthraquinone framework and the electron-donating amino groups. ifmmi.com The LUMO is generally located on the electron-accepting anthraquinone core. nih.gov The precise energy values are sensitive to the position and nature of the substituents on the anthraquinone ring. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's optical and electronic properties. uq.edu.au A smaller energy gap generally corresponds to a molecule that is more easily excitable, which results in the absorption of longer wavelengths of light (a bathochromic or red shift). rsc.org

Theoretical studies on various amino-substituted anthraquinones have shown that the position of the amino groups significantly modulates the HOMO energy level, while having a lesser effect on the LUMO energy. nih.gov This modulation of the HOMO directly influences the HOMO-LUMO gap and, consequently, the color of the dye. nih.gov For example, the introduction of amino groups onto the anthraquinone skeleton is known to tune the HOMO-LUMO gap. researchgate.net The theoretical knowledge of HOMO and LUMO energy levels is fundamental in the design of organic dyes and materials for applications like organic solar cells. ajchem-a.com

Table 2: Theoretical Frontier Molecular Orbital Energies for Unsubstituted and Substituted Anthraquinone (AQ) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.2 |

| Anthraquinone Thiophene (AQTh) | -5.88 | -2.78 | 3.1 |

Data is illustrative for related compounds and calculated theoretically. researchgate.net

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Tautomerism involves isomers that readily interconvert, most commonly through the migration of a proton.

For amino-substituted anthraquinones, conformational analysis is important for understanding the orientation of the substituent groups relative to the planar anthraquinone core. DFT-optimized geometries have shown that steric hindrance can cause significant torsion angles between the plane of the amino group and the anthraquinone moiety. nii.ac.jp These conformational differences can, in turn, affect the electronic states and absorption properties of the molecule. nii.ac.jp

While specific studies on the tautomerism of 2,3-Bis(methylamino)anthracene-9,10-dione were not found, the potential for tautomerism exists in related structures. For instance, keto-enol tautomerism is a well-known phenomenon in β-diketones. mdpi.com In the context of anthraquinones, studies on related systems like 2-carboxyindan-1,3-dione have investigated tautomerism using a combination of quantum-chemical calculations and solid-state NMR. nih.gov Theoretical calculations can predict the relative stability of different tautomers and the energy barriers for their interconversion. Given the presence of N-H protons and nearby carbonyl groups in this compound, the possibility of proton migration to form tautomeric structures could be a subject for future computational investigation.

Electrostatic Potential Mapping and Charge Distribution Analysis

Computational analysis of the electronic structure of this compound offers profound insights into its chemical reactivity and intermolecular interaction capabilities. Methods such as Molecular Electrostatic Potential (MEP) mapping and Mulliken or Natural Bond Orbital (NBO) charge analysis are instrumental in this regard.

Molecular Electrostatic Potential (MEP): The MEP map is a crucial tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov For an aminoanthraquinone derivative, the MEP map would characteristically show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the two carbonyl (C=O) groups. These sites represent the most likely targets for electrophilic attack or for forming hydrogen bonds with donor groups.

Charge Distribution Analysis: Quantitative analysis of the atomic charges provides a more detailed picture of the electron distribution. Methods like Mulliken population analysis can be used to calculate the net charge on each atom. researchgate.net Studies on substituted 9,10-anthraquinones have shown that the substitution pattern significantly alters the π-electronic charge distribution on the carbon atoms adjacent to the carbonyl moieties, which in turn determines the molecule's binding properties and reactivity. nih.gov

For this compound, the electron-donating methylamino groups are expected to increase the negative charge on the adjacent aromatic carbons and the carbonyl oxygens, enhancing their nucleophilicity. The nitrogen atoms of the amino groups would carry a partial negative charge, while their attached hydrogen and methyl carbons would be positively charged.

Table 1: Predicted Qualitative Charge Distribution in this compound

| Atom/Group | Predicted Net Charge | Implication |

| Carbonyl Oxygens (O) | Highly Negative | Site for electrophilic attack and H-bonding |

| Carbonyl Carbons (C) | Positive | Site for nucleophilic attack |

| Amino Nitrogens (N) | Negative | Electron-donating center |

| Aromatic Ring Carbons | Variably Negative/Positive | Modulated by substituents |

| Amino Hydrogens (H) | Positive | Site for H-bond donation |

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry provides reliable methods for predicting the spectroscopic signatures of molecules, which is invaluable for structural confirmation and understanding electronic properties.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within DFT calculations, often employing functionals like B3LYP. rsc.orgimist.ma This approach has shown high accuracy when predicted values are scaled and compared with experimental data. nrel.govresearchgate.net

For this compound, the following signals would be anticipated:

¹H NMR: Distinct signals for the methyl protons (-CH₃), the amine protons (-NH), and several signals in the aromatic region corresponding to the non-equivalent protons on the anthracene (B1667546) core.

¹³C NMR: Resonances for the methyl carbons, the aromatic carbons directly bonded to the nitrogen atoms (shifted upfield due to electron donation), the other aromatic carbons, and the characteristic downfield signals for the carbonyl carbons.

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic-H | 7.5 - 8.5 |

| ¹H | Amine-H (-NH) | 4.5 - 6.0 |

| ¹H | Methyl-H (-CH₃) | 3.0 - 3.5 |

| ¹³C | Carbonyl (C=O) | 180 - 190 |

| ¹³C | Aromatic (C-N) | 140 - 155 |

| ¹³C | Aromatic (C-H, C-C) | 110 - 135 |

| ¹³C | Methyl (-CH₃) | 30 - 40 |

Note: These are estimated ranges based on typical values for similar structures and would be refined by specific DFT-GIAO calculations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. faccts.demdpi.com Studies on a wide range of anthraquinone dyes have demonstrated that TD-DFT calculations, particularly with hybrid functionals like B3LYP and PBE0, can reproduce experimental λₘₐₓ values with high accuracy (mean absolute errors under 20 nm). researchgate.net

The parent anthraquinone molecule exhibits absorption bands corresponding to n→π* and π→π* transitions. The introduction of electron-donating amino groups (auxochromes) at the 2 and 3 positions is expected to cause a significant bathochromic (red) shift of the longest wavelength absorption band. This shift is due to the raising of the Highest Occupied Molecular Orbital (HOMO) energy, which is primarily localized on the substituted aromatic ring and the amino groups, thereby reducing the HOMO-LUMO energy gap.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Description |

| π→π | 450 - 550 | HOMO→LUMO transition, charge transfer character |

| n→π | 350 - 400 | Transition involving non-bonding electrons of carbonyl oxygen |

| π→π* | 250 - 300 | Higher energy transition within the aromatic system |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvation, and interactions with other molecules. mdpi.com

For this compound, MD simulations could be employed to explore several key aspects:

Solvation Dynamics: Simulations in various solvents (e.g., water, acetonitrile, chloroform) can reveal how solvent molecules arrange around the solute and influence its conformation and electronic properties. Polarizable force fields can be developed to accurately model these interactions. aip.orgresearchgate.net

Conformational Flexibility: MD can track the rotational freedom of the methylamino groups and any non-planarity of the anthraquinone core over time, identifying the most stable conformations and the energy barriers between them.

Intermolecular Interactions: If this compound is investigated for applications such as DNA intercalation or protein binding, MD simulations are essential. Studies on other anthraquinone derivatives have used MD to elucidate the precise geometry of interaction within DNA grooves, quantify binding free energies, and analyze the role of side chains and hydration in complex formation. nih.gov Such simulations would clarify how the methylamino groups participate in hydrogen bonding or steric interactions within a biological target.

Table 4: Potential Applications of MD Simulations for this compound

| Simulation Focus | Key Parameters to Analyze | Potential Insights |

| Solvation | Radial Distribution Functions (RDFs), Solvation Free Energy | Understanding solubility and solvent effects on structure |

| Conformational Analysis | Dihedral Angle Distributions, RMSD | Identification of dominant conformers and flexibility |

| Interaction with DNA | Binding Pose, Interaction Energy, Hydrogen Bond Analysis | Elucidation of binding mode (intercalation/groove binding) |

| Interaction with Proteins | Docking Score, Binding Free Energy (MM/PBSA) | Prediction of binding affinity and key residue interactions |

Reactivity and Mechanistic Studies of 2,3 Bis Methylamino Anthracene 9,10 Dione

Redox Properties and Electron Transfer Mechanisms

The redox behavior of aminoanthraquinones is a key determinant of their chemical and biological activity. The introduction of electron-donating amino groups to the anthraquinone (B42736) structure significantly influences its electrochemical potentials. rsc.org While specific cyclic voltammetry data for 2,3-Bis(methylamino)anthracene-9,10-dione is not extensively documented in publicly available literature, the general principles governing substituted anthraquinones can be applied.

The two carbonyl groups of the anthraquinone core are the primary sites of reduction, typically occurring in two successive one-electron steps to form a radical anion and then a dianion. nih.gov The presence of the electron-donating methylamino groups at the 2 and 3 positions is expected to increase the electron density on the aromatic ring system. This, in turn, would make the reduction of the quinone moiety more difficult, shifting the reduction potentials to more negative values compared to the unsubstituted anthraquinone.

Table 1: General Redox Behavior of Substituted Anthraquinones

| Substituent Effect | Impact on Reduction Potential | Mechanism |

|---|---|---|

| Electron-donating groups (e.g., -NHCH₃) | Shifts to more negative values | Increased electron density on the quinone system |

This table provides a generalized overview of substituent effects on the redox potential of anthraquinones.

Intramolecular charge transfer (ICT) is another significant aspect of the electronic behavior of aminoanthraquinones. Upon photoexcitation, an electron can be transferred from the amino group (donor) to the carbonyl group (acceptor), leading to a charge-separated excited state. nih.gov This ICT process is crucial in understanding the photophysical and photochemical properties of these compounds. The efficiency of ICT can be influenced by the solvent polarity and the specific substitution pattern on the anthraquinone ring. pku.edu.cn

Investigation of Acid-Base Equilibria and Protonation States

The amino groups of this compound confer basic properties to the molecule, allowing for protonation in acidic media. Concurrently, the carbonyl oxygens can be protonated in strongly acidic environments. researchgate.net The determination of the acid dissociation constants (pKa) for these functional groups is essential for understanding the compound's behavior in different pH environments.

Methods such as spectrophotometric and potentiometric titrations are commonly employed to determine the pKa values of aminoanthraquinone derivatives. scielo.br For 1,5-diaminoanthraquinone, the acidity constants for various prototropic reactions in both the ground (S₀) and first excited (S₁) states have been determined, revealing changes in acidity upon photoexcitation. researchgate.net

Table 2: Expected Protonation Equilibria for this compound

| pH Range | Dominant Species | Protonation Site(s) |

|---|---|---|

| Strongly Acidic | Diprotonated Cation | Amino groups and potentially carbonyl oxygens |

| Weakly Acidic to Neutral | Monoprotonated Cation / Neutral Species | Primarily one of the amino groups |

This table illustrates the expected protonation states of the molecule across different pH ranges, though specific pKa values are not available in the literature.

The protonation state of the molecule can significantly impact its electronic absorption spectrum (color), solubility, and its ability to interact with other molecules, including biological targets like DNA.

Chemical Transformation Pathways of Amino and Dione (B5365651) Functionalities

The amino and dione functionalities of this compound are the primary sites for chemical transformations.

The amino groups can undergo a variety of reactions typical for aromatic amines. Electrophilic aromatic substitution reactions, such as halogenation or nitration, are possible, with the amino groups acting as activating and ortho-, para-directing substituents. However, the deactivating effect of the two carbonyl groups on the anthraquinone ring system can make these reactions less facile compared to simpler anilines. wikipedia.orgmasterorganicchemistry.com The amino groups can also be acylated, alkylated, or participate in condensation reactions to form new heterocyclic systems. researchgate.net Nucleophilic substitution reactions at the amino groups are also a viable pathway for further functionalization. nih.gov

The dione functionalities (carbonyl groups) exhibit reactivity characteristic of ketones. They can undergo nucleophilic addition reactions, although the aromaticity of the system provides significant stabilization, making these reactions less favorable than in aliphatic ketones. Reduction of the carbonyl groups can lead to the corresponding hydroquinone (B1673460) derivative.

Kinetics and Thermodynamics of Selected Reactions

Detailed kinetic and thermodynamic data for specific reactions of this compound are scarce in the available literature. However, studies on related systems provide some insights. For instance, the kinetics of the ammonolysis of 1-nitroanthraquinone (B1630840) to form 1-aminoanthraquinone (B167232) has been studied, and the apparent activation energy for this reaction has been calculated. researchgate.netmdpi.com This type of data is crucial for optimizing reaction conditions in synthetic processes.

The kinetics of DNA binding by substituted anthraquinones has also been investigated. These studies often reveal complex binding processes that may involve multiple steps, such as an initial external association followed by the intercalation event. researchgate.net

Intermolecular Interactions (e.g., DNA binding through chemical mechanisms of intercalation)

A significant area of research for aminoanthraquinone derivatives is their interaction with DNA. The planar aromatic structure of the anthraquinone core is well-suited for intercalation between the base pairs of the DNA double helix. nih.gov This non-covalent binding mode is a key mechanism for the biological activity of many anticancer drugs.

The binding process is driven by a combination of forces, including van der Waals interactions between the aromatic rings of the intercalator and the DNA bases, as well as electrostatic and hydrogen bonding interactions between the substituents on the anthraquinone and the DNA backbone or base pairs. Molecular dynamics simulations have been used to study the geometry and conformational changes that occur upon intercalation of anthraquinone derivatives with DNA. nih.govnih.gov

The thermodynamics of DNA binding can be elucidated through techniques like isothermal titration calorimetry (ITC), which directly measures the heat changes associated with the binding event. nih.gov This allows for the determination of the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide a complete thermodynamic profile of the interaction. For many DNA intercalators, the binding is an enthalpy-driven process, though entropy can also play a significant role. nih.gov

Table 3: Key Parameters in the Study of DNA Intercalation

| Parameter | Description | Method of Determination |

|---|---|---|

| Binding Constant (Kₐ) | A measure of the affinity of the molecule for DNA. | Spectroscopic titrations, Isothermal Titration Calorimetry (ITC) |

| Enthalpy Change (ΔH) | The heat absorbed or released during the binding process. | Isothermal Titration Calorimetry (ITC) |

| Entropy Change (ΔS) | The change in the degree of disorder of the system upon binding. | Calculated from ΔG and ΔH |

This table summarizes the important thermodynamic parameters that characterize the interaction of a small molecule with DNA.

The specific substitution pattern on the anthraquinone ring can influence the binding affinity and selectivity. The methylamino groups of this compound are expected to participate in hydrogen bonding interactions within the DNA grooves, further stabilizing the intercalated complex.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of aminoanthraquinones often relies on nucleophilic substitution of halogenated or sulfonated precursors under harsh conditions, such as high temperatures and pressures, which can lead to low yields and significant waste. wikipedia.org Future research should prioritize the development of more efficient, selective, and environmentally benign synthetic methodologies for 2,3-Bis(methylamino)anthracene-9,10-dione.

Key areas for exploration include:

Transition-Metal Catalysis: Palladium- or copper-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, could offer a milder and more versatile route starting from 2,3-dihaloanthracene-9,10-diones. Investigating various ligands, catalysts, and reaction conditions will be crucial to optimize yields and minimize side reactions.

C-H Amination: Direct C-H functionalization represents the most atom-economical approach. Research into transition-metal-catalyzed direct amination of the anthracene-9,10-dione core at the 2 and 3 positions would be a groundbreaking development, circumventing the need for pre-functionalized starting materials.

Green Chemistry Approaches: The application of sustainable methodologies such as microwave-assisted synthesis could drastically reduce reaction times and energy consumption. Furthermore, exploring the use of greener solvents (e.g., ionic liquids, supercritical fluids) or even solvent-free conditions could significantly improve the environmental footprint of the synthesis.

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yields, higher purity, and safer handling of reagents, particularly for reactions that are highly exothermic or involve hazardous intermediates.

| Synthetic Strategy | Potential Precursor | Key Advantages | Research Focus |

|---|---|---|---|

| Classical Nucleophilic Substitution | 2,3-Dichloroanthracene-9,10-dione | Established methodology | Improving yields, reducing harsh conditions |

| Buchwald-Hartwig Amination | 2,3-Dibromoanthracene-9,10-dione | Milder conditions, higher functional group tolerance | Ligand and catalyst screening, optimization |

| Direct C-H Amination | Anthracene-9,10-dione | High atom economy, reduced synthetic steps | Development of regioselective catalysts |

| Microwave-Assisted Synthesis | Various | Rapid reaction times, improved energy efficiency | Optimization of power, temperature, and time |

Integration of Advanced In-situ Spectroscopic Techniques

To move beyond trial-and-error synthesis and gain a deeper understanding of reaction mechanisms, the integration of advanced in-situ spectroscopic techniques is essential. Real-time monitoring of reactions can provide invaluable data on reaction kinetics, the formation of transient intermediates, and the influence of various parameters on the reaction pathway.

Future studies should employ techniques such as:

ReactIR (In-situ FTIR): To monitor the consumption of reactants and the formation of products and intermediates by tracking characteristic vibrational bands in real-time. This could be particularly useful for distinguishing between mono- and di-substituted species during synthesis.

In-situ NMR Spectroscopy: To provide detailed structural information about species present in the reaction mixture, helping to identify key intermediates and byproducts without the need for isolation.

Process Analytical Technology (PAT): Combining multiple in-situ techniques (e.g., Raman, UV-Vis) with automated process controls can enable the development of highly optimized and reproducible synthetic protocols.

| Technique | Information Gained | Potential Application |

|---|---|---|

| In-situ FTIR (ReactIR) | Reaction kinetics, endpoint determination, intermediate detection | Monitoring the progress of amination reactions |

| In-situ NMR | Structural elucidation of intermediates, byproduct identification | Characterizing the regioselectivity of substitution |

| In-situ UV-Vis | Changes in conjugation, concentration of chromophoric species | Studying the electronic effects of substitution |

Synergistic Experimental and Computational Approaches

The combination of experimental synthesis and characterization with high-level computational modeling offers a powerful synergy for accelerating research. Theoretical calculations can predict molecular properties and reactivity, thereby guiding experimental efforts and providing a deeper interpretation of results.

Future research should leverage this synergy to:

Predict Reaction Pathways: Using Density Functional Theory (DFT), researchers can model reaction mechanisms, calculate activation barriers for different pathways, and predict the regioselectivity of substitutions. This can help in selecting the most promising synthetic routes before extensive lab work is undertaken.

Elucidate Spectroscopic Properties: Computational methods can predict spectroscopic data (NMR chemical shifts, UV-Vis absorption maxima, IR frequencies) for the target molecule and potential intermediates. swan.ac.uk Comparing these predictions with experimental data can confirm structures and assignments.

Design Novel Derivatives: Theoretical modeling can be used to predict the electronic and optical properties (e.g., HOMO/LUMO levels, emission wavelengths) of hypothetical derivatives of this compound. This in-silico screening can identify promising candidates for applications in organic electronics or as functional dyes.

| Computational Method | Predicted Property | Corresponding Experimental Validation |

|---|---|---|

| DFT (Geometry Optimization) | Molecular structure, bond lengths/angles | X-ray Crystallography |

| TD-DFT | UV-Vis absorption and emission spectra | UV-Vis and Fluorescence Spectroscopy |

| DFT (Reaction Coordinate) | Reaction mechanisms, activation energies | Kinetic studies, intermediate trapping |

Development of Supramolecular Assemblies and Nanostructures

The planar aromatic core of the anthracene-9,10-dione scaffold, combined with the hydrogen-bonding capability of the N-H groups in the methylamino substituents, makes this compound an excellent candidate for constructing ordered supramolecular structures.

Future research should focus on:

Self-Assembly Studies: Investigating the self-assembly behavior of the molecule in various solvents to explore the formation of nanostructures such as nanofibers, nanoribbons, or vesicles through a combination of π-π stacking and hydrogen bonding.

Organogel Formation: Exploring the potential of this compound to act as a low-molecular-weight organogelator, which could lead to applications in materials science, such as stimuli-responsive materials or templates for nanoparticle synthesis.

Liquid Crystal Properties: Investigating whether derivatization with long alkyl chains could induce liquid crystalline phases. The combination of a rigid core and flexible side chains is a common design principle for liquid crystals.

Host-Guest Chemistry: Using the electron-deficient quinone system and electron-rich amino-substituted rings to interact with complementary guest molecules, potentially leading to applications in molecular sensing or recognition.

Unexplored Reactivity Pathways and Functional Group Interconversions

While the synthesis of the title compound is a primary goal, exploring its subsequent reactivity is equally important for expanding its utility as a chemical intermediate. The interplay between the quinone carbonyls and the vicinal diamino groups could lead to unique chemical transformations.

Prospective areas of investigation include:

Cyclization Reactions: Investigating reactions that could lead to the formation of novel heterocyclic systems fused to the anthracene (B1667546) core. For example, reaction with phosgene or its equivalents could yield cyclic ureas, while reaction with glyoxal could lead to pyrazine-fused systems.

N-Functionalization: Exploring reactions at the secondary amine sites, such as acylation, alkylation, or arylation, to synthesize a library of derivatives with tuned electronic and steric properties.

Redox Chemistry: Studying the electrochemical reduction of the quinone to the corresponding hydroquinone (B1673460). The presence of the amino groups will influence the reduction potential and the properties of the resulting hydroquinone, potentially enabling its use in redox-flow batteries or as a redox-switchable ligand.

Electrophilic Substitution: Investigating the influence of the two activating methylamino groups on the regioselectivity of further electrophilic substitution (e.g., halogenation, nitration) on the terminal aromatic rings. The 2,3-diamino substitution pattern would be expected to direct incoming electrophiles to specific positions, enabling the synthesis of complex poly-functionalized anthraquinones. colab.ws

| Reaction Type | Potential Reagent | Expected Product Type | Potential Utility |

|---|---|---|---|

| Heterocyclization | Glyoxal, Phosgene | Fused pyrazine or urea rings | Novel dyes, electronic materials |

| N-Acylation | Acetyl chloride | N,N'-diacetyl derivative | Modified solubility, intermediate |

| Quinone Reduction | Sodium dithionite | Hydroquinone | Redox-active systems, ligands |

| Aromatic Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted derivative | Intermediate for cross-coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.